

Application Notes and Protocols for (R)-VT104 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **(R)-VT104**, a potent and selective pan-TEAD auto-palmitoylation inhibitor, in preclinical xenograft mouse models of cancer. The following protocols and data are intended to facilitate the design and execution of in vivo studies to evaluate the anti-tumor efficacy of **(R)-VT104**.

Introduction

(R)-VT104 is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] By preventing the auto-palmitoylation of TEAD proteins, (R)-VT104 disrupts the interaction between TEAD and its co-activators, YAP and TAZ.[1][2] This disruption leads to the suppression of gene transcription responsible for cell proliferation and survival, making (R)-VT104 a promising therapeutic agent for cancers driven by the Hippo-YAP pathway, particularly those with mutations in the NF2 gene.[3] In preclinical studies, (R)-VT104 has demonstrated significant anti-tumor activity, including tumor regression, in xenograft models of human mesothelioma.[3]

Mechanism of Action

(R)-VT104 functions by binding to a lipid pocket on TEAD transcription factors, which inhibits their auto-palmitoylation. This post-translational modification is crucial for the interaction between TEAD and the transcriptional co-activators YAP and TAZ. In many cancers, the Hippo signaling pathway is inactivated (e.g., through NF2 mutation), leading to the nuclear

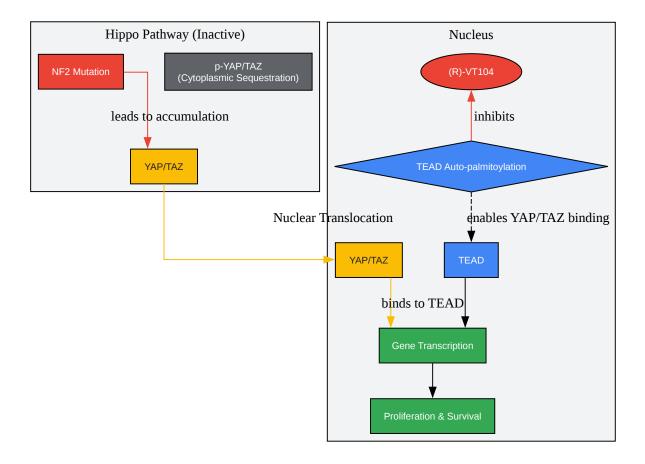




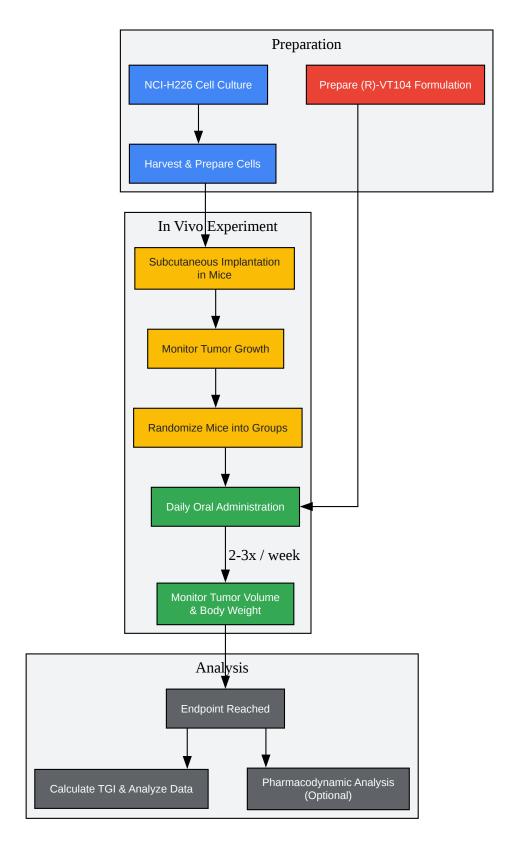


translocation of YAP/TAZ. Nuclear YAP/TAZ then binds to TEAD, driving the expression of genes that promote cell proliferation and survival. By blocking TEAD auto-palmitoylation, **(R)-VT104** effectively abrogates the formation of the YAP/TAZ-TEAD transcriptional complex, thereby inhibiting tumor growth.









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- To cite this document: BenchChem. [Application Notes and Protocols for (R)-VT104 in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6274960#how-to-use-r-vt104-in-xenograft-mouse-models]

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